Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1)
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Overview
Description
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1) is a complex chemical compound that combines sodium hydrogen methylarsonate and 2-methyl-4,6-dinitrophenolate in a specific ratio. This compound is known for its unique properties and applications in various fields, including agriculture and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate involves multiple steps. The preparation of 2-methyl-4,6-dinitrophenolate typically starts with the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid. The resulting 2-methyl-4,6-dinitrophenol is then neutralized with sodium hydroxide to form the sodium salt.
For sodium hydrogen methylarsonate, methylarsonic acid is neutralized with sodium hydroxide. The two components are then combined in a specific ratio to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of industrial reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2-methyl-4,6-diaminophenol derivatives.
Scientific Research Applications
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate has several scientific research applications:
Agriculture: It is used as a herbicide and insecticide due to its ability to control a wide range of pests and weeds.
Chemistry: The compound is used in various chemical reactions and as a reagent in organic synthesis.
Biology and Medicine: Research studies explore its potential as an antitumor agent and its effects on biological systems.
Industry: It is used in the production of explosives and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate involves multiple pathways:
Herbicidal and Insecticidal Activity: The compound disrupts cellular processes in plants and insects, leading to their death.
Antitumor Activity: It interferes with cellular metabolism and induces apoptosis in cancer cells.
Oxidative Phosphorylation Uncoupling: Similar to other dinitrophenol compounds, it can uncouple oxidative phosphorylation, leading to increased metabolic rates and energy consumption.
Comparison with Similar Compounds
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate can be compared with other similar compounds such as:
2,4-Dinitrophenol: Known for its weight-loss properties and toxicity.
4,6-Dinitro-o-cresol: Used as a herbicide and insecticide.
Methylarsonic Acid: Used in agriculture as a herbicide.
The uniqueness of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate lies in its combined properties, making it effective in multiple applications.
Properties
CAS No. |
51202-32-5 |
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Molecular Formula |
C8H9AsN2Na2O8 |
Molecular Weight |
382.07 g/mol |
IUPAC Name |
disodium;hydroxy(methyl)arsinate;2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.CH5AsO3.2Na/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;1-2(3,4)5;;/h2-3,10H,1H3;1H3,(H2,3,4,5);;/q;;2*+1/p-2 |
InChI Key |
QJQKPQISRLUNHD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].C[As](=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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